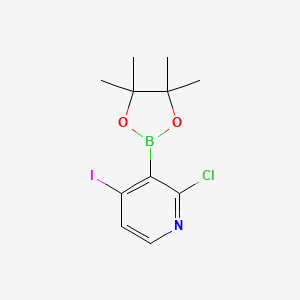![molecular formula C12H17NO4S B1463438 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266484-02-9](/img/structure/B1463438.png)
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid consists of a butanoic acid group attached to a methylsulfonyl-amino group, which is further connected to a 4-methylphenyl group .Physical And Chemical Properties Analysis
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid has a molecular weight of 271.33 g/mol. The InChI code for this compound is 1S/C12H17NO4S/c1-9-4-6-10(7-5-9)17(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) .Aplicaciones Científicas De Investigación
Medicine: Therapeutic Agent Research
This compound is explored for its potential therapeutic effects. Due to its structural properties, researchers are investigating its role as an intermediate in the synthesis of more complex molecules that could serve as drugs or therapeutic agents. Its sulfonyl and amino groups are particularly of interest for their bioactive properties .
Agriculture: Crop Protection Chemical Development
In agriculture, the compound’s derivatives could be used in the development of new crop protection chemicals. Its molecular structure allows for the creation of compounds that may act as herbicides or pesticides, contributing to the protection of crops from various pests and diseases .
Industrial Applications: Chemical Synthesis
Industrially, this compound can be utilized as a building block in the synthesis of more complex chemicals. Its reactive functional groups make it a valuable starting material for the production of polymers, dyes, and other industrial chemicals .
Environmental Impact: Pollution Mitigation
The environmental applications of this compound include its use in pollution mitigation strategies. Researchers are studying its ability to interact with pollutants, potentially leading to new methods for cleaning up environmental contaminants .
Biotechnology Research: Enzyme Inhibition
In biotechnology, this compound is being studied for its potential role as an enzyme inhibitor. By binding to specific enzymes, it could regulate biological processes, which is crucial for understanding disease mechanisms and developing new biotechnological tools .
Material Science: Advanced Material Development
In material science, the compound’s unique properties are being exploited for the development of advanced materials. Its molecular structure could contribute to the creation of new types of conductive materials, coatings, or nanomaterials with specific desired properties .
Analytical Chemistry: Chromatography Standards
Analytical chemists may use this compound as a standard or reference material in chromatographic analysis. Its well-defined structure and properties make it suitable for calibrating instruments and ensuring the accuracy of analytical methods .
Pharmacology: Drug Metabolism Studies
Finally, in pharmacology, the compound is of interest for studying drug metabolism. It could serve as a model compound to understand how drugs are metabolized in the body, which is essential for drug development and safety assessments .
Mecanismo De Acción
The mechanism of action of 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid is not clear from the available information. It belongs to the class of organic compounds known as sulfanilides , which are often used in medicinal chemistry, but the specific biological activity of this compound is not known.
Propiedades
IUPAC Name |
4-(4-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-5-7-11(8-6-10)13(18(2,16)17)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBPNGVHYAHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1463359.png)


![5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463368.png)







![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)
